2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Brand Name:
Vulcanchem
CAS No.:
60477-38-5
VCID:
VC0057712
InChI:
InChI=1S/C15H13N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h5-9H,1-4H2
SMILES:
C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula:
C15H13N3O2S
Molecular Weight:
299.3 g/mol
2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
CAS No.: 60477-38-5
Reference Standards
VCID: VC0057712
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol
CAS No. | 60477-38-5 |
---|---|
Product Name | 2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole |
Molecular Formula | C15H13N3O2S |
Molecular Weight | 299.3 g/mol |
IUPAC Name | 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole |
Standard InChI | InChI=1S/C15H13N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h5-9H,1-4H2 |
Standard InChIKey | XMFNSEDROOHGBY-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES | C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | 5,6,7,8-Tetrahydro-2-(4-nitrophenyl)-imidazo[2,1-b]benzothiazole; Cyclic pifithrin-α-p-nitro |
PubChem Compound | 4587369 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume